5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced stability and biological activity.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H7F2NO2S2 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-fluoro-N-(2-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7F2NO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
BZQNWCZJSCWYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)F)F |
Origin of Product |
United States |
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